molecular formula C7H11ClO2 B2387905 2-Chloro-1-(2-methyloxolan-3-yl)ethanone CAS No. 1536138-67-6

2-Chloro-1-(2-methyloxolan-3-yl)ethanone

Cat. No.: B2387905
CAS No.: 1536138-67-6
M. Wt: 162.61
InChI Key: OBHJFJNRLRRQRC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone typically involves the reaction of 2-methyloxolan-3-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds via the formation of an intermediate chloro compound, which is then converted to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

2-Chloro-1-(2-methyloxolan-3-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the chloro group, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2-chloro-1-(2-methyloxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHJFJNRLRRQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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